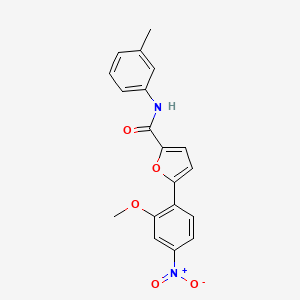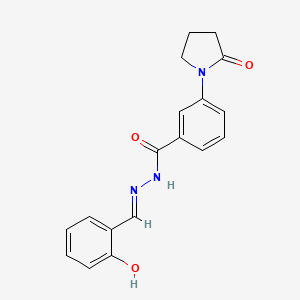![molecular formula C13H14N2OS B6115754 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6115754.png)
6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone, also known as MMB-THC, is a synthetic cannabinoid that has been gaining popularity in scientific research due to its potential therapeutic applications. This compound is structurally similar to other cannabinoids found in the cannabis plant, but it is synthesized in a laboratory setting. In
Wirkmechanismus
6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and mood. Specifically, 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone binds to CB1 and CB2 receptors, which are located throughout the body and brain. This binding leads to the activation of various signaling pathways, ultimately resulting in the observed effects of 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone has anti-inflammatory effects, which may be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. It has also been found to have analgesic effects, which may be useful in treating chronic pain. In addition, 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone has been shown to have neuroprotective effects, which may be useful in treating conditions such as multiple sclerosis and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone in lab experiments is that it is a synthetic compound, which allows for greater control over the purity and concentration of the compound. This can be important when studying the effects of 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone on biological systems. However, one limitation of using 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone is that it is a relatively new compound, and there is still much to be learned about its effects on the body.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone. One area of interest is the potential use of 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone in treating conditions such as multiple sclerosis, epilepsy, and chronic pain. Another area of interest is the development of more selective CB1 and CB2 receptor agonists, which may have fewer side effects than current cannabinoid-based therapies. Additionally, there is a need for further research on the long-term effects of 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone use, particularly with regard to potential adverse effects on cognitive function.
Synthesemethoden
The synthesis of 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone involves several steps, starting with the reaction of 2-methylbenzyl chloride with sodium hydride to form 2-methylbenzylsodium. This intermediate is then reacted with 6-methyl-4(3H)-pyrimidinone in the presence of a palladium catalyst to form 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. 6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone has also been studied for its potential use in treating conditions such as multiple sclerosis, epilepsy, and chronic pain.
Eigenschaften
IUPAC Name |
4-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-5-3-4-6-11(9)8-17-13-14-10(2)7-12(16)15-13/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLSIUMTGOSZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6115674.png)
![1'-{[1-(3-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6115681.png)
![2-(1-(1-isopropyl-4-piperidinyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6115689.png)
![3-[1-(3-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6115697.png)
![5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6115709.png)

![1,2-dihydro-5-acenaphthylenyl(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6115722.png)
![{3-(3-chlorobenzyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6115736.png)
![2-[4-(2,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6115742.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-morpholinyl)nicotinamide](/img/structure/B6115760.png)
![2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6115764.png)

![6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6115786.png)